molecular formula C15H13N5O4S2 B6527289 methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate CAS No. 869074-11-3

methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6527289
CAS No.: 869074-11-3
M. Wt: 391.4 g/mol
InChI Key: MEPAAWQSYJNZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound that integrates a unique structure involving multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate involves a multi-step synthetic process:

  • Formation of the thiadiazolo-triazinyl core: This step typically involves the cyclization of a suitable thiosemicarbazide derivative with a nitrile or a suitable electrophile under controlled acidic or basic conditions. The cyclization produces the fused thiadiazolo-triazine ring system.

  • Sulfanyl group introduction: The thiadiazolo-triazine core is then reacted with an acetamido benzoate derivative under nucleophilic substitution conditions to introduce the sulfanyl group at the desired position.

  • Methylation: The final step involves the methylation of the carboxyl group to form the methyl ester, resulting in the target compound.

Industrial Production Methods

On an industrial scale, these steps are typically optimized for yield and purity by adjusting reaction times, temperatures, and the use of catalysts. The scalability of the reactions is crucial for large-scale production, and methods such as flow chemistry may be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

  • Oxidation: This reaction can be facilitated using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can occur at the carbonyl or the heterocyclic ring systems using agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Substitution: The sulfanyl and amido groups in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

  • Oxidation: Produces sulfoxides or sulfones

  • Reduction: Yields reduced analogs of the compound

  • Substitution: Forms various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its versatile reactivity. Its unique structure allows it to act as an intermediate in organic synthesis.

Biology and Medicine

In the realm of biology and medicine, the compound's heterocyclic core is of interest for drug design and development. It may serve as a scaffold for developing new pharmaceuticals, particularly those targeting microbial or viral pathogens.

Industry

Industrially, it can be utilized in the development of new materials with specific electronic properties due to the presence of sulfur and nitrogen atoms which can influence conductivity and reactivity.

Mechanism of Action

The mechanism by which methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate exerts its effects involves interactions with various molecular targets. These can include enzymes or receptors where the compound binds to active sites, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the structure can participate in hydrogen bonding, enhancing the compound's affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[({3-methyl-4-oxo-4H-1,3,4-thiadiazolo[3,2-a][1,2,4]triazol-7-yl}sulfanyl)acetyl]amino}benzoate

  • Ethyl 4-{[({3-methyl-4-oxo-4H-1,3,4-thiadiazolo[3,2-b][1,2,4]triazol-7-yl}sulfanyl)acetyl]amino}benzoate

Uniqueness

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is unique due to its specific ring structure and the positioning of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

The synthesis, reactivity, and applications of this compound underline its importance in both scientific research and industrial contexts, showcasing its versatility and potential for various advanced applications.

Properties

IUPAC Name

methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-12(22)20-14(18-17-8)26-15(19-20)25-7-11(21)16-10-5-3-9(4-6-10)13(23)24-2/h3-6H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAAWQSYJNZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331366
Record name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869074-11-3
Record name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.